molecular formula C10H18 B1249593 (3S)-3,7-dimethylocta-1,6-diene CAS No. 10281-55-7

(3S)-3,7-dimethylocta-1,6-diene

Cat. No. B1249593
CAS No.: 10281-55-7
M. Wt: 138.25 g/mol
InChI Key: FUDNBFMOXDUIIE-SNVBAGLBSA-N
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Patent
US05847239

Procedure details

A process according to claim 8, wherein dihydromyrcene is reacted with acetic acid to produce dihydromyrcenyl acetate, which is then reacted with 4-tertiarybutylcyclohexanol to produce dihydromyrcenol and 4-tertiarybutylcyclohexyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:9]=[CH2:10])[CH2:3][CH2:4][CH:5]=[C:6]([CH3:8])[CH3:7].[C:11]([OH:14])(=[O:13])[CH3:12]>>[CH3:1][CH:2]([CH:9]=[CH2:10])[CH2:3][CH2:4][CH2:5][C:6]([O:14][C:11]([CH3:12])=[O:13])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=C(C)C)C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)(C)OC(=O)C)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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